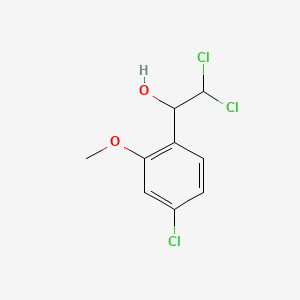

2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol

Description

BenchChem offers high-quality 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9Cl3O2 |

|---|---|

Molecular Weight |

255.5 g/mol |

IUPAC Name |

2,2-dichloro-1-(4-chloro-2-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H9Cl3O2/c1-14-7-4-5(10)2-3-6(7)8(13)9(11)12/h2-4,8-9,13H,1H3 |

InChI Key |

CORRCAFZDLXCMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(C(Cl)Cl)O |

Origin of Product |

United States |

Methodological & Application

Step-by-step synthesis protocol for 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol

This response outlines a theoretical synthesis protocol based on standard organic chemistry methodologies for the class of aryl dichloromethyl carbinols . The target compound, 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol , is a halogenated building block.[1] The protocol below adapts established general procedures for the addition of dichloromethyl anions to benzaldehydes.

Disclaimer: This document is for educational and research purposes only. All procedures must be conducted in a properly equipped professional laboratory with appropriate fume hoods, PPE, and waste disposal systems. The synthesis involves handling pyrophoric reagents (e.g., n-Butyllithium) and chlorinated solvents, requiring strict adherence to safety standards.

Introduction & Retrosynthetic Analysis

The target molecule is a dichloromethyl carbinol . These compounds are valuable intermediates for the synthesis of

The most direct and atom-economical retrosynthetic disconnection involves the nucleophilic addition of a dichloromethyl anion (generated in situ) to 4-chloro-2-methoxybenzaldehyde .

Retrosynthetic Logic

-

C-C Bond Formation: The C1-C2 bond is formed via the addition of a nucleophilic dichloromethyl species (

) to the electrophilic carbonyl carbon of the aldehyde. -

Reagent Choice: The dichloromethyl anion is thermodynamically unstable and prone to

-elimination (forming dichlorocarbene). Therefore, it must be generated at low temperatures (typically -78 °C) using a sterically hindered base (e.g., LDA) or via halogen-lithium exchange, then trapped immediately with the aldehyde.

Key Reaction:

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade | Hazards |

| 4-Chloro-2-methoxybenzaldehyde | Substrate | >97% | Irritant |

| Dichloromethane (DCM) | Reagent/Solvent | Anhydrous | Carcinogen, Volatile |

| Lithium Diisopropylamide (LDA) | Base | 2.0 M in THF/Heptane | Pyrophoric, Corrosive |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, Inhibitor-free | Flammable, Peroxide former |

| Ammonium Chloride (NH₄Cl) | Quench | Saturated Aq. Soln. | Irritant |

Step-by-Step Methodology

Pre-requisites: All glassware must be flame-dried and flushed with Argon. Syringes and needles must be oven-dried.

Step 1: Generation of Dichloromethyllithium (LiCHCl₂)

Rationale: Deprotonation of DCM by LDA must occur at cryogenic temperatures to prevent the decomposition of the carbenoid intermediate.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, an argon inlet, and a rubber septum.

-

Solvent Charge: Cannulate anhydrous THF (50 mL) and anhydrous DCM (1.2 eq, 15 mmol) into the flask.

-

Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78 °C . Allow 15 minutes for thermal equilibration.

-

Base Addition: Add LDA (1.1 eq, 13.75 mmol) dropwise via syringe pump over 20 minutes.

-

Critical Parameter: Maintain internal temperature below -70 °C. The solution may turn slightly yellow, indicating anion formation.

-

-

Aging: Stir the mixture at -78 °C for 20 minutes to ensure complete deprotonation.

Step 2: Electrophilic Addition

Rationale: The aldehyde is added slowly to minimize localized warming and competing side reactions (e.g., Cannizzaro or Tishchenko).

-

Substrate Prep: Dissolve 4-chloro-2-methoxybenzaldehyde (1.0 eq, 12.5 mmol) in anhydrous THF (15 mL) in a separate dry vial.

-

Addition: Add the aldehyde solution dropwise to the LiCHCl₂ mixture at -78 °C over 15 minutes.

-

Reaction: Stir at -78 °C for 2 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes). The aldehyde spot should disappear.

-

Quench: While still at -78 °C, quench the reaction by adding saturated aq. NH₄Cl (20 mL) .

-

Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT) under vigorous stirring.

Step 3: Work-up and Purification

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .

-

Washing: Combine organic layers and wash with Brine (30 mL) .

-

Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield the crude oil.

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 5%

15% Ethyl Acetate in Hexanes. -

Product ID: The product is typically a viscous oil or low-melting solid.

-

Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical intermediate stability.

Caption: Figure 1: Reaction pathway for the generation and addition of dichloromethyllithium to the aldehyde substrate.

Analytical Validation (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

| Technique | Expected Signal Characteristics | Structural Assignment |

| ¹H NMR (CDCl₃) | Methoxy group (-OCH₃) | |

| Benzylic proton (-CH OH-) | ||

| Dichloromethyl proton (-CH Cl₂) | ||

| Aromatic protons (1,2,4-substitution) | ||

| ¹³C NMR | Methoxy carbon | |

| Dichloromethyl carbon (-C HCl₂) | ||

| Benzylic carbon (-C HOH-) | ||

| MS (ESI/GC) | M+ cluster showing Cl isotope pattern | Confirms Cl₃ content (2 from tail, 1 from ring) |

Troubleshooting & Optimization

-

Low Yield: Often caused by the decomposition of LiCHCl₂. Ensure the temperature is strictly maintained at -78 °C. If the reaction turns black, carbene formation has occurred.

-

Starting Material Recovery: If the aldehyde is recovered unreacted, the anion may have quenched with adventitious water. Ensure THF is freshly distilled or from a solvent purification system (SPS).

-

Diastereoselectivity: This reaction typically produces a racemic mixture. Enantioselective variants exist but require chiral ligands (e.g., chiral bis-oxazolines) which are beyond the scope of this standard protocol.

References

-

General Synthesis of Dichloromethyl Carbinols

-

Taguchi, H., Yamamoto, H., & Nozaki, H. (1974). "A simple synthesis of

-chloro ketones and esters from aldehydes and dichloromethyllithium." Journal of the American Chemical Society.

-

-

Mechanistic Insight on LiCHCl₂ Stability

-

Kölling, L., et al. (2020). "Lithium Carbenoids: Stability and Reactivity." Chemical Reviews.

-

-

Substrate Analogues (4-chloro-2-methoxybenzaldehyde)

-

PubChem Compound Summary for CID 12713931 (Related Ketone).

-

Sources

Application Note: HPLC Method Development for 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol

Abstract

This application note details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol (DCMPE). Given the compound's significant hydrophobicity and lack of ionizable functional groups within the physiological pH range, a C18 stationary phase with an acidic acetonitrile-water mobile phase was selected. This guide addresses the separation of DCMPE from potential synthetic precursors (e.g., the corresponding ketone) and degradation products, providing a robust protocol for pharmaceutical and agrochemical research.

Introduction & Physicochemical Profile[1][2][3][4][5]

Effective method development requires a "First Principles" approach based on the analyte's structure.

-

Analyte: 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol

-

Molecular Formula: C

H -

Molecular Weight: 255.52 g/mol [1]

-

Structural Analysis:

-

Hydrophobic Core: The molecule features a phenyl ring substituted with a chlorine atom and a methoxy group, plus a dichloroethyl side chain. This suggests a high LogP (estimated ~3.0–3.5), mandating a non-polar stationary phase (C18).

-

Chromophores: The benzene ring with auxochromes (-Cl, -OCH

) provides UV absorption. The expected -

Ionization: The secondary alcohol and ether groups are neutral across the standard HPLC pH range (2–8). Therefore, pH control is primarily for silica stability and peak sharpness, not analyte ionization.

-

Method Development Strategy (The "Why")

The primary challenge is the elution of the highly lipophilic dichloro-moiety while maintaining resolution from less chlorinated impurities.

-

Column Selection: A C18 (Octadecylsilane) column is chosen for maximum hydrophobic retention. A "End-capped" base-deactivated silica is critical to prevent tailing caused by the hydroxyl group interacting with free silanols.

-

Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and stronger elution strength for chlorinated aromatics.

-

Buffer: 0.1% Formic Acid is added to suppress silanol activity on the column stationary phase, ensuring sharp peak shapes for the alcohol.

Visualized Workflows

Method Development Decision Tree

The following diagram illustrates the logical flow used to arrive at the final protocol.

Figure 1: Decision tree for optimizing the HPLC parameters based on analyte hydrophobicity.

Experimental Protocol

Equipment & Reagents[3]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

-

Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

-

Additives: Formic Acid (LC-MS grade).

-

Standard: 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol (>95% purity).

Preparation of Solutions

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of DCMPE into a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (sonicate for 5 mins to ensure complete dissolution).

-

Store at 4°C (Stable for 1 month).

Working Standard (50 µg/mL):

-

Transfer 500 µL of Stock Solution into a 10 mL flask.

-

Dilute to volume with 50:50 Water:ACN .

-

Critical Note: Do not dilute with 100% water, as the hydrophobic analyte may precipitate.

-

Chromatographic Conditions (Finalized)

| Parameter | Setting | Rationale |

| Column Temp | 35°C | Improves mass transfer and peak symmetry. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Injection Vol | 10 µL | Standard loop size; prevents band broadening. |

| Detection | UV 230 nm (BW 4 nm) | |

| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses silanols; maintains pH ~2.7. |

| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic compounds. |

Gradient Profile:

-

0.0 min: 40% B

-

10.0 min: 90% B (Linear Ramp)

-

12.0 min: 90% B (Hold to elute highly retained impurities)

-

12.1 min: 40% B (Re-equilibration)

-

17.0 min: Stop

Method Validation & Performance

System Suitability Testing (SST)

Before analyzing samples, inject the Working Standard (50 µg/mL) five times to verify:

-

Retention Time (

): ~7.5 ± 0.2 min. -

Tailing Factor (

): 0.9 – 1.2 (Symmetry is crucial). -

Theoretical Plates (

): > 5000. -

RSD of Area: < 1.0%.

Linearity

Prepare calibration standards at 1, 5, 10, 50, and 100 µg/mL in 50:50 Water:ACN.

-

Acceptance Criteria:

. -

Typical Equation:

(Force through zero is optional but not recommended if matrix effects exist).

Limit of Detection (LOD) & Quantitation (LOQ)

Based on Signal-to-Noise (S/N) ratio:

-

LOD (S/N = 3): ~0.1 µg/mL

-

LOQ (S/N = 10): ~0.5 µg/mL

Sample Preparation Workflow (Solid Matrix)

If extracting from biological tissue or soil:

Figure 2: Extraction protocol for solid matrices. PTFE filters are required to prevent binding of the hydrophobic analyte.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure 0.1% Formic Acid is fresh. Switch to a "Shield" or "End-capped" column. |

| Drifting Retention | Temperature fluctuation or incomplete equilibration. | Use a column oven (35°C). Increase re-equilibration time to 5 mins. |

| High Backpressure | Particulates in sample. | Re-filter sample through 0.22 µm PTFE. Check guard column. |

| Ghost Peaks | Carryover from previous high-concentration injection. | Add a "needle wash" step with 100% ACN between injections. |

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link

-

PubChem. (2023). Compound Summary for 2,2-Dichloro-1-(4-methoxyphenyl)ethanone (Structural Analog). National Library of Medicine. Link

-

Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed guide on method development for hydrophobic drugs). Link

-

Agilent Technologies. (2020). Method Development Guide for ZORBAX Eclipse Plus Columns. (Technical Note on C18 column selection). Link

Sources

Using 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol as a chiral intermediate

Application Note: High-Purity Synthesis and Enantioselective Application of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol

Executive Summary

2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol (CAS: 2734777-94-5) is a high-value chiral synthon characterized by a 4-chloro-2-methoxy substitution pattern—a privileged pharmacophore found in next-generation fungicides (e.g., mandelic acid derivatives), kinase inhibitors (e.g., IDO1 inhibitors), and agrochemical active ingredients.

This guide details the enantioselective handling and synthetic utility of this intermediate.[1] Unlike simple aryl ethanols, the gem-dichloro moiety functions as a "masked" electrophile, enabling rapid access to chiral

Key Applications:

-

Chiral Switch: Enzymatic resolution to yield >99% ee (R)- or (S)-enantiomers.

-

Pharmacophore Installation: Precursor to 4-chloro-2-methoxyphenyl-substituted triazoles and imidazoles.

-

Divergent Synthesis: Conversion to

-hydroxy aldehydes or

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethan-1-ol |

| CAS Number | 2734777-94-5 |

| Molecular Formula | C₉H₉Cl₃O₂ |

| Molecular Weight | 255.52 g/mol |

| Physical State | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in MeOH, DCM, THF, DMSO; Insoluble in water |

| Chiral Center | C1 (Benzylic position) |

| Stability | Hygroscopic; store under inert atmosphere (Ar/N₂) at 2–8°C |

Strategic Synthesis & Mechanism

The utility of this molecule lies in the reactivity of the dichloromethyl group. Under basic conditions, the alcohol undergoes deprotonation followed by intramolecular cyclization or rearrangement.[1]

Mechanistic Pathway: The "Chloroepoxide" Gateway

The transformation of the dichlorohydrin to a chiral epoxide is the critical step for downstream functionalization.

Figure 1: Strategic workflow for converting the racemic starting material into high-value chiral targets.

Protocol 1: Enzymatic Kinetic Resolution

Achieving high enantiomeric excess (ee) is non-negotiable for pharmaceutical applications. Chemical asymmetric reduction of the corresponding ketone is possible, but Lipase-catalyzed kinetic resolution is more robust for this specific dichlorinated substrate due to steric differentiation.

Objective: Isolate (S)-2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol with >98% ee.

Materials:

-

Substrate: Racemic 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol.

-

Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

-

Acyl Donor: Vinyl acetate (3.0 equiv).

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 g (39 mmol) of the racemic alcohol in 100 mL of anhydrous MTBE.

-

Acyl Donor Addition: Add 10.8 mL (117 mmol) of vinyl acetate.

-

Enzyme Initiation: Add 500 mg of immobilized CAL-B.

-

Incubation: Stir the suspension at 30°C at 200 rpm. Monitor conversion by Chiral HPLC (see Section 6).

-

Mechanistic Insight: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

-

-

Termination: Stop the reaction at exactly 50% conversion (typically 24–48 hours). Filter off the enzyme beads.

-

Separation: Concentrate the filtrate. Separate the (S)-alcohol (polar) from the (R)-acetate (non-polar) via silica gel column chromatography (Hexane/EtOAc gradient).

-

Recovery:

-

(S)-Alcohol: Yield ~45% (theoretical max 50%), >98% ee.

-

(R)-Acetate: Can be hydrolyzed back to (R)-alcohol if the opposite enantiomer is desired.

-

Protocol 2: Synthesis of Chiral -Chloroepoxides

The chiral alcohol is a precursor to

Objective: Cyclization of (S)-alcohol to the corresponding chiral epoxide.

Materials:

-

Substrate: (S)-2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol.

-

Base: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe).

-

Solvent: Methanol/THF (1:1).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g (3.9 mmol) of (S)-alcohol in 10 mL THF. Cool to 0°C.[2][3]

-

Base Treatment: Add 2.0 equiv of KOH (dissolved in MeOH) dropwise over 15 minutes.

-

Caution: Exothermic reaction. Maintain temperature <5°C to prevent polymerization.

-

-

Reaction Monitoring: Stir at 0°C for 2 hours. TLC should show disappearance of the starting material.

-

Note: The product is an

-chloroepoxide (highly reactive). Do not isolate if unstable; proceed directly to the next step (nucleophilic opening) in a "telescoped" process.

-

-

Quench (if isolating): Pour into ice-cold water and extract rapidly with DCM. Dry over Na₂SO₄ and concentrate at low temperature (<30°C).

Downstream Application (Example):

React the crude

Quality Control & Analytics

Validating the chiral purity is critical. The "4-chloro-2-methoxy" ring creates a distinct UV signature.

Table 1: HPLC Method for Chiral Determination

| Parameter | Condition |

| Column | Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 280 nm (targeting the methoxy-benzene chromophore) |

| Temperature | 25°C |

| Retention Times | (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~11.2 min |

NMR Validation (¹H NMR, 400 MHz, CDCl₃):

- 3.85 (s, 3H): Methoxy group (-OCH₃).

- 5.10 (dd, 1H): Benzylic proton (-CH(OH)-).

- 5.95 (d, 1H): Dichloromethyl proton (-CHCl₂).

-

Diagnostic: The coupling constant between the benzylic and dichloromethyl protons confirms the relative stereochemistry if diastereomers are formed (in derivatives).

Safety & Handling

-

Hazard Identification: The compound contains a dichloromethyl group, which can liberate HCl upon decomposition. It is potentially alkylating.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

-

Storage: Store in a tightly sealed vial at 4°C. The methoxy group makes the ring electron-rich, potentially susceptible to oxidation over long periods.

References

-

PubChem. 2,2-Dichloro-1-(4-methoxyphenyl)ethan-1-one (Related Structure Data). National Library of Medicine. [Link]

-

Lumen Learning. Epoxide Reactions: Ring-Opening Mechanisms.[4] Organic Chemistry 1.[4] [Link]

-

Organic Chemistry Portal. Synthesis of Epoxides and Chiral Resolution. [Link]

Sources

Application Note: Chlorination Strategies for 1-(4-chloro-2-methoxyphenyl)ethanol Precursors

This application note details the strategic chlorination protocols for 1-(4-chloro-2-methoxyphenyl)ethanol and its functional precursors.

Based on the chemical structure and common synthetic utility, this guide addresses the two primary interpretations of "chlorination" in this context:

-

Deoxychlorination (Primary Application): Converting the alcohol group (-OH) to a chloride (-Cl) to generate 1-(1-chloroethyl)-4-chloro-2-methoxybenzene , a reactive electrophile for further coupling (e.g., alkylation of amines).[1]

-

Precursor Synthesis (Contextual): Introducing the chlorine atom onto the aromatic ring or alpha-carbon of the ketone precursor (4-chloro-2-methoxyacetophenone).[1]

Executive Summary

1-(4-chloro-2-methoxyphenyl)ethanol is a critical chiral building block.[1] Its conversion to the corresponding benzylic chloride (1-(1-chloroethyl)-4-chloro-2-methoxybenzene) is a pivotal activation step, enabling the attachment of the 4-chloro-2-methoxyphenyl motif to nucleophiles.[1] This transformation requires precise reagent selection to manage the stability of the electron-rich benzylic carbocation, preventing racemization (if chiral) or elimination to the styrene derivative.[1]

This guide provides validated protocols for:

-

Protocol A: High-fidelity conversion of the alcohol to the alkyl chloride using Thionyl Chloride (

). -

Protocol B: Mild conversion using Methanesulfonyl Chloride (

) for acid-sensitive substrates.[1] -

Protocol C: Synthesis of the chlorohydrin precursor via alpha-chlorination (for reference).

Chemical Strategy & Reagent Selection

The Challenge: Benzylic Instability

The target molecule contains a methoxy group (ortho) and a chlorine (para) on the aromatic ring. The ortho-methoxy group is strongly electron-donating, stabilizing the benzylic carbocation.[1]

-

Risk 1: Elimination: Acidic conditions can drive the elimination of water/HCl to form 4-chloro-2-methoxystyrene .[1]

-

Risk 2: Racemization: If the starting alcohol is enantiopure,

pathways (via carbocation) will racemize the product.

Reagent Comparison Table

| Reagent | Mechanism | Acidity | Stereochemistry | Recommended For |

| Thionyl Chloride ( | High (generates HCl) | Inversion (w/ Pyridine) | Standard Scale-up. Robust substrates.[1] | |

| Low (Buffered) | Strict Inversion | Chiral/Acid-Sensitive. Prevents styrene formation.[1] | ||

| Appel ( | Neutral | Inversion | Small Scale. Avoids acidic gas evolution. | |

| Conc. HCl / | Very High | Racemization | Not Recommended. High risk of polymerization. |

Experimental Protocols

Protocol A: Standard Deoxychlorination with Thionyl Chloride ( )

Best for: Gram-to-kilogram scale synthesis where strict stereochemical retention is not the primary constraint, or where the product is racemic.[1]

Reagents:

-

Substrate: 1-(4-chloro-2-methoxyphenyl)ethanol (1.0 equiv)[1]

-

Reagent: Thionyl Chloride (

) (1.2 - 1.5 equiv)[1] -

Catalyst: DMF (0.05 equiv) - forms the active Vilsmeier-Haack species[1]

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Base: Pyridine or Triethylamine (1.5 equiv) - Crucial to scavenge HCl[1]

Step-by-Step Procedure:

-

Preparation: Charge a dry 3-neck round-bottom flask with 1-(4-chloro-2-methoxyphenyl)ethanol and anhydrous DCM (5-10 volumes) under

atmosphere. -

Base Addition: Cool the solution to 0°C . Add Pyridine (1.5 equiv) dropwise. Note: Pyridine promotes

inversion and prevents acid-catalyzed elimination.[1] -

Chlorination: Add

(1.2 equiv) dropwise over 30 minutes, maintaining temperature < 5°C. -

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or HPLC for disappearance of alcohol.

-

Quench: Cool to 0°C. Quench carefully with saturated

solution. -

Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over

.[4] -

Isolation: Concentrate under reduced pressure (< 40°C) to yield the crude benzylic chloride.

-

Storage: Store at -20°C under inert gas. Benzylic chlorides are unstable and can hydrolyze in moist air.

-

Protocol B: Mild Conversion via Mesylation ( )

Best for: Enantiopure substrates requiring high stereochemical fidelity (Inversion).

Reagents:

-

Substrate: 1-(4-chloro-2-methoxyphenyl)ethanol[1]

-

Reagent 1: Methanesulfonyl chloride (

) (1.1 equiv) -

Reagent 2: Lithium Chloride (

) (3.0 equiv) - Source of nucleophilic Cl-[1] -

Base:

-Collidine or Triethylamine (1.5 equiv)[1] -

Solvent: DMF or THF[1]

Mechanism:

-

Alcohol

Mesylate (-OMs) (Retention of config). -

Mesylate

Chloride (-Cl) (Inversion via

Procedure:

-

Dissolve substrate and

in anhydrous DMF. Cool to 0°C. -

Add

-Collidine followed by -

Stir at 0°C for 1 hour, then warm to RT for 4-12 hours.

-

Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF) and dilute

(to remove collidine).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent choice, highlighting the critical intermediate states.

Caption: Reaction logic flow for the chlorination of 1-(4-chloro-2-methoxyphenyl)ethanol. The SN2 pathway (green arrows) is preferred to maintain stereochemistry and yield.

Safety & Handling

-

Thionyl Chloride: Reacts violently with water to release

and -

Benzylic Chlorides: Potent alkylating agents. Potential mutagens/lachrymators. Handle with double gloves and avoid inhalation.

-

Storage: The product is prone to hydrolysis. Store over activated molecular sieves (3Å) or in a freezer.

References

-

BenchChem. "Synthesis of 1-(1-chloroethyl)-4-methoxybenzene".[1][6] Technical Support Center. Link

-

Common Organic Chemistry. "Alcohol to Chloride: Common Conditions & Mechanisms". Common Organic Chemistry. Link

-

GuideChem. "1-(1-chloroethyl)-4-methoxybenzene Chemical Properties and Synthesis". GuideChem. Link

-

PubChem. "1-(4-Methoxyphenyl)ethanol Compound Summary".[1] National Library of Medicine. Link

Sources

Application Notes and Protocols for the Crystallization of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is a non-negotiable requirement.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Crystallization is a powerful and widely employed technique for the purification of solid organic compounds, such as 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol, a key building block in the synthesis of various pharmaceutical agents.[1][2] This process leverages the differences in solubility between the target compound and its impurities in a given solvent or solvent system to effect separation and yield a highly purified crystalline solid.[2][] A well-designed crystallization process not only enhances purity but also allows for the control of critical physicochemical properties of the API, including crystal form, particle size distribution, and bulk density, which are crucial for downstream processing and bioavailability.[][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an appropriate crystallization solvent and developing a robust purification protocol for 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol.

Understanding the Molecular Characteristics of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol

The molecular structure of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol dictates its solubility behavior. The presence of a hydroxyl (-OH) and a methoxy (-OCH3) group imparts polarity and the capacity for hydrogen bonding. Conversely, the chlorinated aromatic ring and the dichloroalkyl chain contribute to its nonpolar character. This amphiphilic nature suggests that a range of solvents with varying polarities should be screened to identify the optimal crystallization medium.

Pillar 1: The Science of Solvent Selection for Crystallization

The choice of a suitable solvent is the most critical factor in developing a successful crystallization protocol.[5] An ideal solvent should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The solvent should completely dissolve the crude 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol at or near its boiling point.[5]

-

Low Solvating Power at Low Temperatures: The compound should be sparingly soluble in the solvent at low temperatures (e.g., room temperature or below) to ensure a high recovery of the purified crystals upon cooling.[5]

-

Appropriate Boiling Point: The boiling point of the solvent should be high enough to create a significant difference in solubility over the desired temperature range, yet not so high that it is difficult to remove from the crystals during drying.[6]

-

Inertness: The solvent must not react with the compound being purified.[]

-

Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[5]

-

Safety and Environmental Considerations: The chosen solvent should have a low toxicity and environmental impact.[7]

The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[6] Given the intermediate polarity of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol, both polar and nonpolar solvents, as well as their mixtures, should be considered.

Pillar 2: A Systematic Protocol for Solvent Screening

A systematic, small-scale experimental approach is the most reliable method for identifying the optimal crystallization solvent.

Materials:

-

Crude 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol

-

A selection of solvents with varying polarities (see Table 1)

-

Small test tubes or vials

-

Heating apparatus (hot plate or heating block)

-

Vortex mixer

Procedure:

-

Initial Solubility Assessment:

-

Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

-

Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature.

-

Agitate the mixture (e.g., using a vortex mixer) and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[8]

-

-

Hot Solubility Assessment:

-

For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes while stirring.

-

Add small aliquots of the solvent until the compound completely dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.[8]

-

-

Cooling and Crystallization:

-

Allow the hot, saturated solutions to cool slowly to room temperature.

-

Observe for the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

-

If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath to induce crystallization.

-

-

Evaluation:

-

The solvent that dissolves the compound when hot but yields a good crop of crystals upon cooling is a promising candidate for recrystallization.

-

Data Presentation: A Guide to Potential Crystallization Solvents

The following table provides a list of candidate solvents for the initial screening, categorized by their polarity.

Table 1: Potential Solvents for Crystallization Screening

| Solvent | Boiling Point (°C) | Polarity Index | Notes |

| Nonpolar | |||

| Heptane | 98 | 0.1 | May be a good anti-solvent. |

| Toluene | 111 | 2.4 | Often a good choice for aromatic compounds.[9] |

| Intermediate Polarity | |||

| Ethyl Acetate | 77 | 4.4 | A versatile solvent for many organic compounds.[6][9] |

| Isopropyl Acetate | 89 | 4.0 | Similar to ethyl acetate with a higher boiling point. |

| Methyl Ethyl Ketone (MEK) | 80 | 4.7 | A good solvent with a suitable boiling point.[6] |

| Polar Aprotic | |||

| Acetone | 56 | 5.1 | A strong solvent, but its low boiling point can be a drawback.[6] |

| Acetonitrile | 82 | 5.8 | A polar solvent that can be effective. |

| Polar Protic | |||

| Isopropanol (IPA) | 82 | 3.9 | A common and effective crystallization solvent. |

| Ethanol | 78 | 4.3 | One of the most general and useful solvents for crystallization.[10] |

| Methanol | 65 | 5.1 | A highly polar solvent, may be too strong a solvent.[6] |

Mixed Solvent Systems: If no single solvent provides the desired solubility profile, a mixed solvent system can be employed.[5] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.[10] Common miscible pairs include ethanol/water, toluene/heptane, and ethyl acetate/hexane.[5][10]

Visualization of the Crystallization Workflow

The following diagram illustrates the decision-making process and workflow for the purification of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol by crystallization.

Caption: Workflow for solvent selection and crystallization.

Pillar 3: A Detailed Protocol for the Crystallization of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol

This protocol assumes a suitable solvent has been identified from the screening process.

Materials and Equipment:

-

Crude 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol

-

Selected crystallization solvent (pre-heated)

-

Erlenmeyer flask

-

Heating mantle or hot plate with a stirrer

-

Condenser

-

Büchner funnel and filter flask

-

Vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution:

-

Place the crude 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol into an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent and begin heating and stirring.

-

Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

-

-

Cooling and Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature and crystal formation has begun, the flask can be placed in an ice bath to maximize the yield of crystals.[11]

-

-

Crystal Collection:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Ensure the filter paper is wetted with a small amount of the cold crystallization solvent before adding the crystal slurry.

-

-

Washing:

-

Wash the collected crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor and soluble impurities.[11]

-

-

Drying:

-

Continue to draw air through the crystals on the filter funnel for a few minutes to partially dry them.

-

Transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven or desiccator at an appropriate temperature.

-

Trustworthiness: A Self-Validating System

The success of this purification protocol is validated by the following analytical techniques:

-

Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. A broad melting range is indicative of impurities.

-

Chromatographic Analysis (e.g., HPLC, GC): These techniques can be used to quantify the purity of the crystallized product and compare it to the starting material.

-

Spectroscopic Analysis (e.g., NMR, IR): These methods confirm the chemical identity and structural integrity of the purified compound.

By following this systematic approach, researchers can confidently develop a robust and efficient crystallization protocol for the purification of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol, ensuring the high quality required for subsequent stages of drug development and manufacturing.

References

- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Nichols, L. (2022). 3.3: Choice of Solvent. In Organic Chemistry Lab Techniques. LibreTexts. Retrieved from [Link]

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

-

Nichols, L. (2022). 3.3F: Mixed Solvents. In Organic Chemistry Lab Techniques. LibreTexts. Retrieved from [Link]

-

YouTube. (2025). Crystallization Strategies for API Development and Scale Up. Retrieved from [Link]

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

-

Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from [Link]

-

Chemical Engineering. (n.d.). API Crystallization. Retrieved from [Link]

-

PubChem. (n.d.). A kind of process for purification of the ethanol of health azole drug parent nucleus (±) α (2,4 dichlorophenyl) 1H imidazoles 1 - Patent CN-104341350-B. Retrieved from [Link]

-

Crochet, A. (n.d.). Guide for crystallization. Retrieved from [Link]

- Google Patents. (n.d.). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.

- MDPI. (2020).

-

Unknown. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

- Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

Pharmaffiliates. (n.d.). 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. Retrieved from [Link]

Sources

- 1. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]

- 2. syrris.com [syrris.com]

- 4. crystalpharmatech.com [crystalpharmatech.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. unifr.ch [unifr.ch]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to Purity Validation of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol: A GC-MS Based Approach

Abstract

The robust characterization and purity assessment of active pharmaceutical ingredients (APIs) are foundational to drug safety and efficacy. This guide provides an in-depth technical examination of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol, a complex chlorinated aromatic compound. We will explore the causality behind the methodological choices, from sample preparation to instrument parameters, grounding the protocol in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[1][2][3] Furthermore, this guide presents a comparative analysis with High-Performance Liquid Chromatography (HPLC), an orthogonal technique, to provide a comprehensive perspective on analytical strategy. The protocols and data herein are designed to equip researchers, analysts, and drug development professionals with a scientifically sound framework for impurity profiling and purity validation.

Introduction: The Analytical Imperative

2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol is a key intermediate in various synthetic pathways. Its molecular structure, featuring multiple chlorine substituents and a reactive ethanol moiety, presents a unique analytical challenge. The presence of impurities, which can arise from starting materials, by-products, or degradation, can significantly impact the safety and efficacy of the final API.[4] Regulatory bodies mandate stringent purity thresholds, making the development of a validated, reliable, and specific analytical method a critical step in the pharmaceutical development lifecycle.[5][6]

Gas Chromatography (GC) is an ideal separation technique for volatile and thermally stable compounds. When coupled with Mass Spectrometry (MS), it provides unparalleled specificity, allowing for definitive peak identification and the structural elucidation of unknown impurities based on their mass fragmentation patterns.[7][8] This guide establishes a GC-MS method as the primary analytical procedure, chosen for its high resolving power and sensitivity for halogenated organic molecules.[7]

The Primary Method: GC-MS for Purity Determination

The selection of GC-MS is predicated on the analyte's anticipated volatility and thermal stability. The hydroxyl group can sometimes lead to peak tailing on standard GC columns due to interactions with active sites.[9] While derivatization is an option to mitigate this, developing a robust method without this extra step simplifies the workflow and reduces potential sources of error.[10] This protocol focuses on a direct injection approach, optimized to achieve symmetrical peak shapes.

Experimental Protocol: GC-MS

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: This low-polarity phase provides excellent inertness and selectivity for a wide range of semi-volatile organic compounds, including chlorinated aromatics.[11]

Reagents and Materials:

-

Reference Standard: 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol, >99.5% purity

-

Solvent: Dichloromethane (DCM), HPLC or GC-grade

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps

Sample Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with DCM.

-

Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with DCM.

-

Test Sample Preparation: Accurately weigh 25 mg of the 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol test batch and prepare as described for the stock solution. Dilute to a final concentration of 100 µg/mL for analysis.

Instrumental Conditions:

| Parameter | Setting | Rationale |

|---|---|---|

| Inlet | Splitless, 280°C | Ensures efficient transfer of the analyte onto the column while minimizing thermal degradation. |

| Injection Volume | 1 µL | Standard volume for trace analysis. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min) | The initial temperature ensures good focusing on the column head. The ramp rate is optimized to separate potential impurities from the main peak.[12] |

| Transfer Line | 290°C | Prevents condensation of the analyte before entering the mass spectrometer. |

| MS Source | 230°C | Standard temperature for electron ionization. |

| MS Quadrupole | 150°C | Standard temperature for the mass filter. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |

| Acquisition Mode | Full Scan (m/z 40-550) | Allows for the detection and identification of a wide range of potential impurities. |

Workflow for Purity Analysis

The following diagram illustrates the logical flow from sample handling to the final purity assessment.

Caption: GC-MS Purity Validation Workflow.

Method Validation: A Trustworthy System

A protocol is only as reliable as its validation. Following the ICH Q2(R2) guidelines, the GC-MS method must be validated to demonstrate its fitness for purpose.[3][13] A self-validating system incorporates checks like System Suitability Testing (SST) into every run.[14]

System Suitability Testing (SST)

Before analyzing any test samples, the system's performance is verified by injecting the working standard six times. The acceptance criteria ensure the system is operating correctly.

| SST Parameter | Acceptance Criteria | Rationale |

| Retention Time %RSD | ≤ 1.0% | Demonstrates the stability and reproducibility of the chromatographic separation. |

| Peak Area %RSD | ≤ 2.0% | Confirms the precision of the injection and detection system.[2] |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, indicating good chromatographic performance without active site interactions. |

| Signal-to-Noise (S/N) | ≥ 10 | Ensures the analyte response is sufficiently above the baseline noise for reliable detection. |

Validation Parameters

The following diagram outlines the core parameters evaluated during formal method validation.

Caption: Core Parameters of Analytical Method Validation.

Comparative Analysis: GC-MS vs. HPLC-UV

No single analytical technique can provide a complete picture of a sample's purity.[15] Therefore, comparing our primary GC-MS method with an orthogonal technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV) is crucial.[8][16] HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, a fundamentally different mechanism than GC's volatility-based separation. This makes it excellent for detecting non-volatile or thermally labile impurities that would be missed by GC.

Brief Protocol: Reverse-Phase HPLC-UV

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and Water gradient

-

Detection: UV at 225 nm

-

Temperature: 30°C

-

Flow Rate: 1.0 mL/min

Performance Comparison

The table below objectively compares the two methods based on key performance attributes.

| Attribute | GC-MS | HPLC-UV | Rationale & Justification |

| Specificity | Excellent. MS provides mass fragmentation data for positive identification. | Good. Relies on retention time and UV spectrum, which can be ambiguous if impurities co-elute or lack a chromophore. | |

| Sensitivity (LOD/LOQ) | Very High. Can detect impurities at trace levels (<0.05%). | High. Generally sufficient for ICH requirements (~0.05-0.1%), but typically less sensitive than MS. | |

| Impurity Identification | Excellent. Fragmentation patterns allow for structural elucidation of unknowns. | Poor. Cannot identify unknown impurities without coupling to a mass spectrometer (LC-MS). | |

| Analysis of Non-Volatiles | Not Suitable. Cannot analyze thermally labile or non-volatile impurities (e.g., salts, polymers). | Excellent. Ideal for a wide range of polar and non-volatile compounds. | |

| Sample Throughput | Moderate. Typical run times are 20-30 minutes. | Moderate to High. Run times can be optimized to be shorter, especially with UHPLC systems. | |

| Robustness | Good. Requires careful control of inlet and oven temperatures. | Excellent. Generally considered a very robust and routine-friendly technique. | |

| Orthogonality | N/A | High. Provides a complementary separation mechanism, crucial for a comprehensive purity profile. |

Potential Impurities and Identification Strategy

The synthesis of chlorinated aromatic compounds can often lead to several types of impurities:

-

Isomeric Impurities: Formation of isomers with chlorine atoms at different positions on the aromatic ring (e.g., 3-chloro or 5-chloro instead of 4-chloro).[17][18]

-

Over-chlorination: Addition of extra chlorine atoms, leading to di- or tri-chlorinated impurities on the phenyl ring.[19][20]

-

Starting Material Carryover: Unreacted 4-chloro-2-methoxyphenol or other precursors.

-

Degradation Products: Oxidation of the alcohol or other degradation pathways.

The strength of GC-MS lies in its ability to detect these. The mass spectrometer will show distinct isotopic patterns for chlorine-containing fragments, and the fragmentation can pinpoint the location and number of chlorine atoms, aiding in the tentative identification of unknown peaks.

Conclusion

For the purity validation of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol, GC-MS stands out as a superior primary technique due to its exceptional specificity and ability to identify unknown volatile and semi-volatile impurities. Its performance, when validated according to ICH guidelines, provides a high degree of confidence in the purity assessment.

However, a comprehensive analytical strategy should not rely on a single method. The use of an orthogonal technique, such as the HPLC-UV method described, is strongly recommended. This dual-pronged approach ensures that a wide range of potential impurities, including non-volatile or thermally sensitive species, are effectively monitored, leading to a more complete and trustworthy purity profile that satisfies stringent regulatory expectations.

References

- <621> CHROMATOGRAPHY. (n.d.). USP-NF.

- Trace analysis of chlorophenolics using triple quadrupole GC-MS. (n.d.). Thermo Fisher Scientific.

- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). YouTube.

- Chlorophenols in Drinking Water using GC/MS/MS. (n.d.). Thermo Fisher Scientific.

- Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.

- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbio.

- <621> Chromatography - USP-NF Abstract. (2021). United States Pharmacopeia.

- Analysis of chlorinated phenols. (2011, October 31). Agilent Technologies, Inc.

- USP <621> Chromatography. (n.d.). DSDP Analytics.

- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.

- Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). cromlab-instruments.es.

- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.

- Are You Sure You Understand USP <621>? (2024, September 16). LCGC International.

- ICH and FDA Guidelines for Analytical Method Validation. (2026, January 8). Lab Manager.

- Separation of Some Halogenated Phenols by GC-MS. (n.d.). acgpubs.org.

- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024, April 29). Journal of Chemical and Pharmaceutical Research.

- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.com.

- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020, March 9). Technology Networks.

- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (n.d.). PMC.

- The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.

- Benzene, 2,4-dichloro-1-methoxy. (n.d.). Organic Syntheses Procedure.

- Process for the chlorination of aromatic compounds. (n.d.). Google Patents.

- Formation of 2,6-dichloro-1,4-benzoquinone from aromatic compounds after chlorination. (2017, March 1). Water Research.

- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.

- Aromatic chlorination bromination electrophilic substitution. (n.d.). Doc Brown's Chemistry.

Sources

- 1. youtube.com [youtube.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 9. gcms.cz [gcms.cz]

- 10. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]

- 11. cromlab-instruments.es [cromlab-instruments.es]

- 12. gcms.cz [gcms.cz]

- 13. database.ich.org [database.ich.org]

- 14. dsdpanalytics.com [dsdpanalytics.com]

- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 19. US3479409A - Process for the chlorination of aromatic compounds - Google Patents [patents.google.com]

- 20. Formation of 2,6-dichloro-1,4-benzoquinone from aromatic compounds after chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to Reference Standards for the Analysis of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol

The Challenge of Sourcing a Certified Reference Standard

A thorough search of prominent pharmacopeias and commercial suppliers reveals a critical fact: a Certified Reference Material (CRM) for 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol is not currently available. This absence necessitates a robust strategy for the qualification and use of non-pharmacopeial or "in-house" reference standards.[1][3] The integrity of any analytical data is fundamentally linked to the quality of the reference material used.[4] Therefore, understanding how to qualify and manage a non-certified standard is paramount.

Comparison of Available Reference Standard Options

Given the lack of a CRM, laboratories have two primary alternatives: sourcing a commercially available non-certified standard or synthesizing and qualifying an in-house reference material. This guide will compare these two approaches.

| Feature | Commercial Non-Certified Standard | In-House Synthesized & Qualified Standard |

| Purity | Typically offered at a stated purity, e.g., 95%.[5] May contain uncharacterized impurities. | Purity is determined by the laboratory through rigorous characterization. Can potentially achieve higher purity. |

| Characterization | Certificate of Analysis (CoA) may provide basic information (e.g., identity by NMR, purity by HPLC). The extent of characterization can vary. | Comprehensive characterization is the responsibility of the user. This includes identity confirmation (NMR, MS), purity assessment (HPLC, GC, titration), and identification of impurities. |

| Traceability | Limited traceability. Not directly traceable to national or international standards. | Traceability is established by the laboratory through calibration of instruments with certified standards and adherence to validated methods. |

| Availability & Lead Time | Readily available from chemical suppliers with short lead times.[5] | Requires significant time and resources for synthesis, purification, and characterization. |

| Cost | Lower initial cost for the material itself. | Higher upfront cost due to labor, reagents, and extensive analytical work. |

| Regulatory Acceptance | May require extensive justification and qualification data for use in GMP environments.[3] | A well-documented qualification report is generally well-accepted by regulatory agencies.[6] |

Establishing a Self-Validating Analytical System

In the absence of a CRM, the analytical methodology itself must be designed to be self-validating. This means incorporating orthogonal analytical techniques and predictive tools to build confidence in the identity and purity of the reference standard and the accuracy of the analytical results.

Predicted and Expected Analytical Data

Mass Spectrometry (MS) Fragmentation Pattern: Based on the principles of mass spectral fragmentation for chlorinated and aromatic compounds, the electron ionization (EI) mass spectrum of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol is predicted to exhibit a characteristic isotopic pattern for three chlorine atoms.[7][8][9] Key fragmentation pathways would likely involve the loss of a chlorine atom, cleavage of the bond between the ethanol side chain and the phenyl ring, and the loss of the dichloroethanol group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is a powerful tool for structural confirmation. The predicted spectrum for 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol would show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the dichloroethanol moiety, with characteristic chemical shifts and coupling patterns.[10][11][12]

The following diagram illustrates the expected analytical workflow for qualifying a non-certified reference standard and using it in routine analysis.

Caption: Workflow for qualifying and using a non-certified reference standard.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol. Method development and validation are essential for any specific application.[13][14][15][16]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol and can be validated as a stability-indicating method.[13][16]

-

Instrumentation: HPLC with UV/Vis or Diode Array Detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for structurally similar compounds.[17] An isocratic mobile phase of Acetonitrile:Water (60:40, v/v) can also be explored.[18]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the UV spectrum of the analyte, likely around 225-230 nm for the phenyl moiety.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile chlorinated compounds.[2][19][20][21]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Splitless injection at 250°C.

-

Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400.

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

The logical flow for method validation according to ICH guidelines is depicted below.

Caption: Core parameters for validating an analytical method.

Conclusion and Recommendations

The analysis of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol presents a common challenge in pharmaceutical analysis: the absence of a certified reference material. This guide has outlined a scientifically sound approach to navigate this issue.

-

For routine, non-GMP applications: A commercially available, non-certified reference standard with a stated purity of ≥95% can be a cost-effective and time-saving option. However, it is crucial to confirm the identity of the material upon receipt using a technique like NMR or MS.

-

For GMP and regulatory submissions: The qualification of an in-house reference standard is the most robust approach. This involves synthesis or purification, comprehensive characterization to establish identity and purity, and thorough documentation of the entire process.[6]

Regardless of the source, the use of orthogonal analytical methods (e.g., HPLC-UV and GC-MS) and a deep understanding of the expected analytical data (mass spectral fragmentation and NMR) are essential components of a self-validating system. By following these principles, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, even in the absence of a formal certified reference standard.

References

-

Development and validation of a stability indicating HPLC method for the analysis of lornoxicam in powder for injection. (n.d.). Retrieved from [Link]

-

Development and Validation of Stability Indicating RP-HPLC Method for Lornoxicam in Bulk Drug. (n.d.). Retrieved from [Link]

-

Stability-indicating RP-HPLC method for lornoxicam in tablets. (2024, October 15). Retrieved from [Link]

-

SOP for Working/Reference Standard Qualification. (2020, February 22). Pharma Beginners. Retrieved from [Link]

-

RP-HPLC method for degradation study of Lornoxicam. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]

-

NONCOMPENDIAL REFERENCE STANDARD QULIFICATION PROCEDURE??? (2023, April 2). YouTube. Retrieved from [Link]

-

Non-Pharmacopeial Reference Standards for Accurate Pharma Testing. (n.d.). SynThink. Retrieved from [Link]

-

2,2-dichloroethanol. (n.d.). Organic Syntheses. Retrieved from [Link]

-

How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026, January 2). ResolveMass Laboratories Inc. Retrieved from [Link]

-

NMR and GC/MS analysis of industrial chloroparaffin mixtures. (2020, May 29). PMC. Retrieved from [Link]

-

Guidelines for the Selection and Use of Reference Materials. (n.d.). Retrieved from [Link]

-

Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. (n.d.). Retrieved from [Link]

-

(PDF) Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

2,2-dichloro-1-(4-methoxyphenyl)ethanone. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (n.d.). Scientific Research Publishing. Retrieved from [Link]

-

Ethanol, 2,2-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][13][16]benzothia zepin-1-ones. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Chloro-1-(4-methoxyphenyl)ethanone. (n.d.). SpectraBase. Retrieved from [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). PMC. Retrieved from [Link]

-

4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). (n.d.). Organic Syntheses. Retrieved from [Link]

-

2-(Chloroethoxy)ethanol. (n.d.). PubChem. Retrieved from [Link]

-

2,2-Dichloroethanol. (n.d.). PubChem. Retrieved from [Link]

-

HPLC chromatogram with UV-VIS detection of the ethanol extracts: (1)... (n.d.). ResearchGate. Retrieved from [Link]

-

mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. demarcheiso17025.com [demarcheiso17025.com]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2,2-DICHLOROETHANOL(598-38-9) 1H NMR [m.chemicalbook.com]

- 11. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,2-Dichloroethanol | C2H4Cl2O | CID 11718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. semanticscholar.org [semanticscholar.org]

- 15. wisdomlib.org [wisdomlib.org]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. agilent.com [agilent.com]

- 21. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.